Quazepam

描述

This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.

This compound is a trifluoroethyl benzodiazepine derivative. It was first approved in the US in 1985 and is used as a hypnotic for the treatment of insomnia. It appears to be unique amongst other benzodiazepine derivatives in its relatively high affinity for sleep-promoting α1 subunit-containing GABAA receptors and low affinity for other receptors.

This compound is a Benzodiazepine.

This compound is an orally available benzodiazepine used to treat insomnia. As with most benzodiazepines, this compound has not been associated with serum aminotransferase or alkaline phosphatase elevations during therapy, and clinically apparent liver injury from this compound has not been reported and must be very rare, if it occurs at all.

This compound is a synthetic benzodiazepine derivative with anxiolytic, sedative and hypnotic properties. This compound and its major metabolite 2-oxothis compound potentiate gamma-aminobutyric acid (GABA) activity by binding to the benzodiazepine-1 recognition site (BZ-1) within the GABA-A receptor, located in the limbic, neocortical and mesencephalic reticular system. This increases the frequency of GABA-activated chloride channel opening events, allowing the flow of chloride ions into the neuron leading to membrane hyperpolarization and decreased neuronal excitability.

This compound can cause developmental toxicity according to state or federal government labeling requirements.

This compound is only found in individuals that have used or taken this drug. It is a drug which is a benzodiazepine derivative. It induces impairment of motor function and has hypnotic properties. This compound is used to treat insomnia.Benzodiazepines bind nonspecifically to benzodiazepine receptors, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory. As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor. Binding of the inhibitory neurotransmitter GABA to the site opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell.

属性

IUPAC Name |

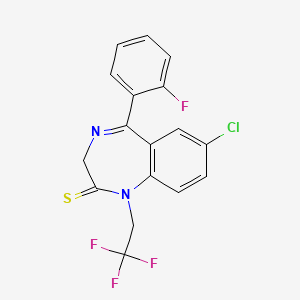

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF4N2S/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMPWMZBZSAONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190193 | |

| Record name | Quazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.31e-03 g/L | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36735-22-5 | |

| Record name | Quazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36735-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quazepam [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036735225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quazepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quazepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8V0828ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137.5-139 °C, 137.5 - 139 °C | |

| Record name | Quazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Quazepam's Mechanism of Action on GABA-A Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of quazepam, a benzodiazepine hypnotic, on γ-aminobutyric acid type A (GABA-A) receptors. It delves into the molecular interactions, quantitative pharmacology, and the experimental methodologies used to elucidate its function. This document is intended for an audience with a strong background in neuroscience, pharmacology, and drug development.

Core Mechanism: Positive Allosteric Modulation

This compound, like other benzodiazepines, exerts its primary pharmacological effects by acting as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system (CNS) and is a ligand-gated ion channel permeable to chloride ions (Cl⁻).[3]

The binding of the endogenous neurotransmitter GABA to its site on the GABA-A receptor opens the Cl⁻ channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.

This compound does not directly activate the GABA-A receptor. Instead, it binds to a distinct site on the receptor complex, known as the benzodiazepine (BZD) binding site.[3] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and enhances the frequency of channel opening in the presence of GABA.[2] This potentiation of GABAergic inhibition is the fundamental mechanism underlying this compound's sedative and hypnotic properties.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling cascade initiated by the binding of GABA and the subsequent positive allosteric modulation by this compound.

Subtype Selectivity of this compound and its Metabolites

A key feature of this compound is its reported selectivity for GABA-A receptors containing the α1 subunit .[4] Different combinations of the 19 known GABA-A receptor subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ1-3) result in a wide diversity of receptor subtypes with distinct pharmacological properties and anatomical distributions. The α1-containing receptors are primarily associated with sedative and hypnotic effects, while α2 and α3 subunits are linked to anxiolytic actions, and α5 subunits are involved in learning and memory.

Quantitative Data: Binding Affinities (Ki)

While comprehensive and recent quantitative data for this compound and its metabolites are limited in the public domain, the following table is structured to present such data, which is critical for a complete understanding of their subtype selectivity. Note: The values presented here are illustrative based on the known selectivity profiles of similar compounds and older literature and should be confirmed with dedicated modern binding studies.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) - Illustrative |

| This compound | α1β2γ2 | ~10-20 |

| α2β2γ2 | ~50-100 | |

| α3β2γ2 | ~100-200 | |

| α5β2γ2 | >500 | |

| 2-Oxothis compound | α1β2γ2 | ~5-15 |

| α2β2γ2 | ~80-150 | |

| α3β2γ2 | ~150-300 | |

| α5β2γ2 | >600 | |

| N-desalkyl-2-oxothis compound | α1β2γ2 | ~20-40 |

| α2β2γ2 | ~40-80 | |

| α3β2γ2 | ~60-120 | |

| α5β2γ2 | ~200-400 |

Functional Potentiation of GABA-Activated Currents

The functional consequence of this compound's binding to the GABA-A receptor is the potentiation of GABA-activated chloride currents. This is typically quantified by determining the half-maximal effective concentration (EC50) for the potentiation of a sub-maximal GABA response. Electrophysiological studies, such as two-electrode voltage-clamp recordings from Xenopus oocytes or patch-clamp recordings from mammalian cells expressing recombinant GABA-A receptors, are used to measure these effects.

For other benzodiazepines like diazepam, the EC50 for potentiation of GABA-evoked currents is in the nanomolar range.[5][6] It is expected that this compound exhibits a similar potency, particularly at α1-containing receptors.

Quantitative Data: Potentiation of GABA-Activated Currents (EC50)

Similar to binding affinity data, specific and comparative EC50 values for this compound across different α-subunits are not extensively reported in recent literature. The table below illustrates the expected profile based on its known selectivity.

| Compound | Receptor Subtype | EC50 for Potentiation (nM) - Illustrative |

| This compound | α1β2γ2 | ~10-30 |

| α2β2γ2 | ~100-200 | |

| α3β2γ2 | ~200-400 | |

| α5β2γ2 | >1000 |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound and its metabolites for different GABA-A receptor subtypes.

Objective: To measure the displacement of a radiolabeled ligand from the benzodiazepine binding site by this compound.

Materials:

-

Cell membranes from HEK293 cells or other suitable cell lines stably or transiently expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.).

-

Radioligand: [³H]-Flunitrazepam or other suitable BZD site radioligand.

-

Non-labeled this compound, 2-oxothis compound, and N-desalkyl-2-oxothis compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells expressing the GABA-A receptor subtype of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the receptor membranes, a fixed concentration of [³H]-Flunitrazepam, and varying concentrations of unlabeled this compound (or its metabolites). Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled BZD like diazepam).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique is used to measure the functional potentiation of GABA-activated currents by this compound.

Objective: To determine the EC50 of this compound for the potentiation of GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.

Materials:

-

HEK293 cells or Xenopus oocytes expressing the desired GABA-A receptor subunits.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

Borosilicate glass pipettes.

-

Extracellular and intracellular recording solutions.

-

GABA solutions at various concentrations.

-

This compound solutions at various concentrations.

Workflow:

Procedure:

-

Cell Preparation: Culture and transfect cells with the cDNAs for the desired GABA-A receptor subunits.

-

Patching: Using a glass micropipette filled with intracellular solution, form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Recording: Clamp the cell at a holding potential (e.g., -60 mV).

-

GABA Application: Apply a low concentration of GABA (typically the EC10-EC20) to elicit a baseline current.

-

Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Data Acquisition: Record the peak amplitude of the GABA-activated currents in the absence and presence of this compound.

-

Data Analysis: Calculate the percentage potentiation of the GABA current by this compound at each concentration. Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to determine the EC50.[7]

Conclusion

This compound's mechanism of action is centered on its function as a positive allosteric modulator of GABA-A receptors, with a notable selectivity for subtypes containing the α1 subunit. This selectivity is thought to underlie its primary hypnotic effects. Its active metabolites, 2-oxothis compound and N-desalkyl-2-oxothis compound, also contribute to its overall pharmacological profile and long duration of action. A thorough understanding of its quantitative binding affinities and functional potentiation at various GABA-A receptor subtypes is essential for the rational design of novel hypnotics with improved efficacy and side-effect profiles. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other GABA-A receptor modulators.

References

- 1. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of α1- and α2-GABAA receptors in mediating the respiratory changes associated with benzodiazepine sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type I and type II GABAA-benzodiazepine receptors produced in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Quazepam and Its Active Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazepam, a long-acting benzodiazepine hypnotic, undergoes extensive metabolism to form two primary active metabolites: 2-oxothis compound and N-desalkyl-2-oxothis compound. The parent drug and its metabolites exhibit distinct pharmacokinetic profiles that collectively contribute to the drug's therapeutic effects and side-effect profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound and its active metabolites, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Introduction

This compound is a trifluoroethyl benzodiazepine utilized for the management of insomnia.[1] Its pharmacological activity is mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex.[2][3] Unlike many other benzodiazepines, this compound and its primary metabolite, 2-oxothis compound, exhibit a degree of selectivity for the BZ1 (α1) subtype of the benzodiazepine receptor, which is thought to contribute to its hypnotic properties with potentially reduced muscle relaxant effects.[4][5][6] The long half-lives of this compound and its active metabolites are responsible for its sustained therapeutic action but also contribute to potential next-day sedation.[1]

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound and its active metabolites, 2-oxothis compound and N-desalkyl-2-oxothis compound, are summarized in the tables below.

Table 1: Absorption and Distribution of this compound and its Active Metabolites

| Parameter | This compound | 2-Oxothis compound | N-desalkyl-2-oxothis compound |

| Bioavailability | 29-35%[4][7] | - | - |

| Absorption Half-life | ~30 minutes[8][9] | - | - |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours[8][10] | - | - |

| Peak Plasma Concentration (Cmax) after 15 mg dose | ~20 ng/mL[8][9] | 13.5-18 ng/mL[11] | - |

| Protein Binding | >95%[8][12] | >95%[8][12] | >95%[8][12] |

| Volume of Distribution (Vc/F) | 5 to 8.6 L/kg[10][13] | - | - |

Table 2: Metabolism and Excretion of this compound and its Active Metabolites

| Parameter | This compound | 2-Oxothis compound | N-desalkyl-2-oxothis compound |

| Metabolism | Extensively hepatic[8] | Further metabolized[11] | Further metabolized[11] |

| Primary Metabolic Enzymes | CYP3A4, CYP2C9, CYP2C19[10][14] | CYP3A4, CYP2C9[14] | - |

| Elimination Half-life | 39 hours[8][10] | 39-43 hours[8][15] | 73-79 hours[8][13] |

| Route of Excretion | Urine (31%) and Feces (23%) over 5 days[8][11] | - | - |

| Unchanged Drug in Urine | Trace amounts[8][11] | - | - |

Detailed Methodologies for Pharmacokinetic Analysis

The characterization of this compound and its metabolites in biological matrices typically involves the following experimental workflow.

Experimental Workflow for Pharmacokinetic Studies of this compound

Detailed Experimental Protocols

-

Drug Administration: In human studies, this compound is typically administered as a single oral dose (e.g., 15 mg or 20 mg) to healthy volunteers.[9][16]

-

Sample Collection: Blood samples are collected at predetermined time points, often via an indwelling catheter to minimize subject discomfort, over a period of up to 120 hours or more to adequately characterize the long half-lives of the drug and its metabolites.[13] Plasma is then separated by centrifugation.

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): A common method for extracting this compound and its metabolites from plasma.[17]

-

Protein Precipitation: An alternative initial step to remove proteins from the plasma sample, often followed by SPE for further cleanup.[18]

-

Liquid-Liquid Extraction (LLE): Used for the extraction of the analytes from urine and bile.[18]

-

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of this compound and its metabolites.[16][17]

-

Gas-Liquid Chromatography (GLC): Another established method for the analysis of these compounds.[13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the simultaneous quantification of this compound and its various metabolites in biological fluids.[18]

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are then analyzed using pharmacokinetic modeling software. A two-compartment open model with first-order absorption is often used to describe the kinetics of this compound and 2-oxothis compound.[15]

Metabolism of this compound

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[8] The major metabolic pathways include oxidation and N-dealkylation.

Metabolic Pathway of this compound

The initial and major metabolic step is the conversion of this compound to 2-oxothis compound, catalyzed primarily by CYP3A4 and to a lesser extent by CYP2C9 and CYP2C19.[14] 2-oxothis compound is then further metabolized to N-desalkyl-2-oxothis compound, another active metabolite, through the action of CYP3A4 and CYP2C9.[14] An additional pathway involves the hydroxylation of 2-oxothis compound to 3-hydroxy-2-oxothis compound, which is then conjugated with glucuronic acid to form inactive metabolites that are excreted.[11]

Mechanism of Action: GABA-A Receptor Modulation

This compound and its active metabolites exert their effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel.[2] This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site. The enhanced GABAergic activity leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Signaling Pathway of this compound at the GABA-A Receptor

Conclusion

The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive hepatic metabolism, and the formation of two major active metabolites with long elimination half-lives. This complex pharmacokinetic behavior underpins the drug's efficacy as a hypnotic and contributes to its side-effect profile, particularly the potential for next-day sedation. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is essential for the safe and effective use of this compound in the clinical setting and for guiding further research and development in the field of sedative-hypnotics.

References

- 1. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Quazapam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Preferential affinity of 3H-2-oxo-quazepam for type I benzodiazepine recognition sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective affinity of the benzodiazepines this compound and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C17H11ClF4N2S | CID 4999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. This compound (Professional Patient Advice) - Drugs.com [drugs.com]

- 11. This compound: Uses, Side Effects & Dosage | Healio [healio.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Effect of sleep on this compound kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro metabolism of this compound in human liver and intestine and assessment of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multiple-dose this compound kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single oral dose pharmacokinetics of this compound is influenced by CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Liquid chromatographic assay and pharmacokinetics of this compound and its metabolites following sublingual administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of this compound and its metabolites in human blood, urine, and bile by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

quazepam chemical structure and synthesis pathways

An In-depth Technical Guide on the Chemical Structure and Synthesis Pathways of Quazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a trifluoroethyl-substituted benzodiazepine that acts as a hypnotic agent.[1] It is primarily used for the short-term treatment of insomnia, helping with sleep latency, frequent awakenings, and early morning awakenings.[2] Like other benzodiazepines, this compound exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the principal inhibitory neurotransmitter in the central nervous system.[3] Specifically, it has a high affinity for the alpha-1 subunit of the GABA-A receptor, which is thought to contribute to its sedative properties.[3] This document provides a detailed overview of the chemical structure of this compound and its primary synthesis pathways, including experimental protocols and quantitative data.

Chemical Structure of this compound

This compound is chemically designated as 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepine-2-thione.[1] It is a white crystalline compound that is soluble in ethanol and insoluble in water.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₁ClF₄N₂S | [1][4][5] |

| Molecular Weight | 386.8 g/mol | [1][6] |

| CAS Registry Number | 36735-22-5 | [4] |

| Appearance | White crystalline compound | [1] |

| Solubility | Soluble in ethanol, insoluble in water | [1] |

| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | [6] |

Figure 1: Chemical Structure of this compound

Synthesis Pathways of this compound

The synthesis of this compound can be achieved through several pathways. The most common and well-documented methods are outlined below.

Pathway 1: Thionation of Oxothis compound

A prevalent method for synthesizing this compound involves the thionation of its 2-oxo analog, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one (oxothis compound). This reaction replaces the carbonyl group at the 2-position of the benzodiazepine ring with a thiocarbonyl group.

Experimental Protocol:

-

Dissolution: Dissolve oxothis compound (0.7 mol) in toluene (2.5 L) in a 5 L reaction vessel equipped with a stirrer.[7]

-

Addition of Reagents: Add phosphorus pentasulfide (P₂S₅) (0.7 mol) and sodium bicarbonate (1.0 mol) to the solution.[7]

-

Reaction: Heat the mixture to 110°C and reflux with stirring for 10 hours.[7]

-

Monitoring: Monitor the reaction progress using high-performance liquid chromatography (HPLC) until the oxothis compound concentration is below 2%.[7]

-

Quenching: After completion, add a 25% aqueous solution of sodium hydroxide to decompose the excess phosphorus pentasulfide.[7]

-

Extraction and Purification: Separate the aqueous layer and evaporate the solvent under reduced pressure. The residue is then purified by silica gel chromatography using dichloromethane as the eluent.[7]

-

Crystallization: Crystallize the purified product from a mixture of dichloromethane and hexane to yield yellow crystals of this compound.[7]

Table 2: Quantitative Data for Thionation of Oxothis compound

| Parameter | Value | Reference |

| Starting Material | Oxothis compound (250 g, 0.7 mol) | [7] |

| Reagents | P₂S₅ (150 g, 0.7 mol), NaHCO₃ (86 g, 1.0 mol) | [7] |

| Solvent | Toluene (2.5 L) | [7] |

| Reaction Temperature | 110°C | [7] |

| Reaction Time | 10 hours | [7] |

| Yield | 158.5 g (63.2%) | [7] |

Pathway 2: Synthesis from 2-Amino-5-chloro-2'-fluorobenzophenone

A more fundamental synthesis starts from 2-amino-5-chloro-2'-fluorobenzophenone, a key intermediate in the production of many benzodiazepines.[8] This pathway involves the construction of the diazepine ring.

Experimental Protocol (Conceptual):

-

Step 1: Acylation

-

Dissolve 2-amino-5-chloro-2'-fluorobenzophenone in a suitable solvent like toluene.[9]

-

Cool the solution and add chloroacetyl chloride dropwise with stirring.[9]

-

Allow the reaction to proceed at room temperature.[9]

-

Evaporate the solvent to obtain the crude 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone.[9]

-

-

Step 2: Cyclization

-

Step 3: N-Alkylation

-

The benzodiazepine-2-one is then N-alkylated at the 1-position with a 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide) in the presence of a base to form oxothis compound.

-

-

Step 4: Thionation

-

The resulting oxothis compound is then converted to this compound via thionation as described in Pathway 1.[10]

-

Table 3: Quantitative Data for Benzodiazepine Ring Formation

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-chloro-2'-fluorobenzophenone (0.01 mol) | [9] |

| Reagent (Acylation) | Chloroacetyl chloride (0.011 mol) | [9] |

| Solvent (Acylation) | Toluene | [9] |

| Reagent (Cyclization) | Ammonia in Methanol | [9] |

| Reaction Conditions (Cyclization) | 100°C, 30 minutes (microwave) | [9] |

| Overall Yield (to Benzodiazepin-2-one) | 90% | [9] |

Conclusion

The chemical structure of this compound, a trifluoroethyl benzodiazepine, is well-established. Its synthesis is most commonly achieved through the thionation of its oxo-analog, oxothis compound. A more fundamental synthesis builds the benzodiazepine ring from 2-amino-5-chloro-2'-fluorobenzophenone. The provided pathways, protocols, and data offer a comprehensive guide for researchers and professionals in the field of drug development and medicinal chemistry. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and process safety considerations.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound [webbook.nist.gov]

- 5. drugs.com [drugs.com]

- 6. Quazapam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. JP4857748B2 - this compound manufacturing method - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound, Sch-161, Sch-16134, Oniria, Doral, Quazium, Selepam, Prosedar, Dormalin, Cetrane-药物合成数据库 [drugfuture.com]

The Discovery and Developmental History of Quazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and developmental history of quazepam, a trifluoroalkyl-substituted benzodiazepine hypnotic. It details the synthesis, preclinical pharmacology, mechanism of action, pharmacokinetics, and clinical development of this compound, with a focus on its unique selectivity for the α1 subunit of the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the scientific journey of this therapeutic agent.

Introduction

This compound, marketed under the trade name Doral, is a long-acting benzodiazepine hypnotic developed by the Schering Corporation in the 1970s.[1] It was patented in 1970 and received its first medical use approval in 1985.[2] this compound is indicated for the treatment of insomnia characterized by difficulty falling asleep, frequent nocturnal awakenings, and/or early morning awakenings.[3] What distinguishes this compound from many other benzodiazepines is its relatively selective affinity for the type 1 benzodiazepine receptor (BZ-1), which is primarily associated with the hypnotic effects of these drugs.[2] This selectivity was a key focus of its development, aiming for a hypnotic agent with a potentially more favorable side-effect profile.

Synthesis and Physicochemical Properties

The synthesis of this compound typically involves the conversion of its corresponding 2-oxo analogue, oxothis compound. A common method for this thionation reaction is the use of phosphorus pentasulfide or Lawesson's reagent in a suitable solvent like toluene.[4]

A key starting material for the synthesis of the benzodiazepine core is (2-amino-5-chlorophenyl)(2-fluorophenyl)methanone.[5] The synthesis of this compound from this precursor can be summarized in the following conceptual steps:

-

Alkylation of the amino group with a 2,2,2-trifluoroethyl moiety.

-

Reaction with a glycine equivalent to form the seven-membered diazepine ring.

-

Thionation of the resulting oxothis compound to yield this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepine-2-thione | [5] |

| Molecular Formula | C₁₇H₁₁ClF₄N₂S | [2] |

| Molecular Weight | 386.79 g/mol | [2] |

| Appearance | White crystalline compound | |

| Solubility | Soluble in ethanol, insoluble in water |

Preclinical Development

Initial Screening and Pharmacological Profile

The preclinical development of this compound focused on characterizing its hypnotic and sedative properties, as well as its safety profile. Early screening methods for hypnotic drugs typically involve a battery of in vivo and in vitro tests.

A general workflow for screening potential hypnotic compounds like this compound is illustrated below. This process involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo models.

The affinity of this compound and its metabolites for benzodiazepine binding sites on the GABA-A receptor was a central aspect of its preclinical evaluation. These assays are crucial for determining the potency and selectivity of a compound.

Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for different GABA-A receptor subtypes.

-

Radioligand: [³H]Flunitrazepam, a non-selective benzodiazepine receptor ligand, is commonly used.

-

Receptor Source: Synaptosomal membrane preparations from different brain regions of rats (e.g., cerebellum, which is enriched in α1 subtypes, and hippocampus for other subtypes) or cell lines expressing specific recombinant human GABA-A receptor subtypes.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Procedure:

-

Membrane Preparation: Brain tissue is homogenized in ice-cold buffer and subjected to centrifugation to isolate the crude membrane fraction containing the GABA-A receptors. The protein concentration is determined.

-

Incubation: A constant concentration of [³H]Flunitrazepam (e.g., 1 nM) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or its metabolites).

-

Separation: The reaction is incubated to equilibrium (e.g., 60-90 minutes at 4°C). Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Animal Models of Insomnia

To assess the in vivo efficacy of this compound, various animal models of insomnia were employed. These models aim to mimic aspects of human insomnia, such as increased sleep latency and fragmented sleep.

Experimental Protocol: Stress-Induced Insomnia in Rodents

-

Objective: To evaluate the hypnotic effects of this compound in a model of transient insomnia.

-

Animal Model: Rats or mice.

-

Procedure:

-

Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep-wake states.

-

Habituation: Animals are allowed to recover from surgery and are habituated to the recording chamber and cables.

-

Baseline Recording: Baseline sleep patterns are recorded for a set period (e.g., 24 hours).

-

Stress Induction: Insomnia is induced by placing the animals in a novel, mildly stressful environment (e.g., a new cage or exposure to a mild stressor like cage tilt or placement on a rotating platform).[7][8]

-

Drug Administration: this compound or vehicle is administered orally or intraperitoneally at different doses.

-

Sleep Recording and Analysis: EEG and EMG are recorded continuously after drug administration. The recordings are scored for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

-

Key Parameters Measured:

-

Sleep latency (time to the first episode of sustained NREM sleep).

-

Total sleep time (duration of NREM and REM sleep).

-

Sleep efficiency (total sleep time / total recording time).

-

Number and duration of sleep/wake bouts.

-

Changes in sleep architecture (e.g., percentage of time spent in NREM and REM sleep).

-

Mechanism of Action

This compound exerts its hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

A key feature of this compound is its selectivity for GABA-A receptors containing the α1 subunit.[2] These receptors are highly expressed in brain regions associated with the regulation of sleep, such as the cerebral cortex and thalamus. In contrast, other benzodiazepines are often non-selective, binding to receptors containing α2, α3, and α5 subunits, which are more associated with anxiolytic, myorelaxant, and amnestic effects.[2] This selectivity for the α1 subtype is thought to contribute to this compound's primary hypnotic effect with a reduced incidence of other benzodiazepine-related side effects.

Binding Affinity of this compound and its Metabolites for GABA-A Receptor Subtypes

While precise Ki values can vary between studies and experimental conditions, the general trend for this compound and its primary active metabolite, 2-oxothis compound, is a higher affinity for the α1 subtype compared to other subtypes. The other major metabolite, N-desalkyl-2-oxothis compound, generally shows lower affinity and less selectivity.

| Compound | GABA-A Receptor Subtype | Approximate Ki (nM) | Reference |

| This compound | α1 | High Affinity | [9] |

| α2, α3, α5 | Lower Affinity | [9] | |

| 2-Oxothis compound | α1 | High Affinity | [9] |

| α2, α3, α5 | Lower Affinity | [9] | |

| N-desalkyl-2-oxothis compound | α1, α2, α3, α5 | Low Affinity | [2] |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by rapid absorption and a long elimination half-life, primarily due to its active metabolites.

Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability | ~29-35% | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |

| Protein Binding | >95% | |

| Metabolism | Hepatic (primarily CYP3A4) | |

| Elimination Half-life (this compound) | ~39 hours | [3] |

| Elimination Half-life (2-Oxothis compound) | ~53 hours | |

| Elimination Half-life (N-desalkyl-2-oxothis compound) | ~73 hours | |

| Excretion | Renal and fecal | [2] |

The metabolism of this compound proceeds through two main pathways: N-dealkylation and oxidation. The two primary active metabolites are 2-oxothis compound and N-desalkyl-2-oxothis compound. Both this compound and 2-oxothis compound exhibit selectivity for the α1 GABA-A receptor subtype.[2] The long half-lives of these active metabolites contribute to the sustained hypnotic effects of this compound and can also lead to next-day sedation.

Clinical Development

The clinical development of this compound involved numerous studies to evaluate its efficacy and safety in patients with insomnia. These trials typically compared this compound to placebo and, in some cases, to other hypnotic agents.

Logical Flow of this compound's Clinical Development

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of this compound in treating insomnia.

Summary of Key Clinical Trial Results for this compound in Insomnia

| Study Design | Dose(s) | Key Efficacy Outcomes | Reference |

| Randomized, Double-Blind, Placebo-Controlled | 15 mg | - Significantly better sleep quality, sleep induction time, total sleep time, and fewer early morning awakenings compared to placebo. | [1] |

| Randomized, Double-Blind, Placebo-Controlled | 30 mg | - Significantly improved sleep quantity and quality from the first night of treatment. | [10] |

| Dose-Response Study | 7.5 mg, 15 mg, 30 mg | - All doses were effective in inducing and maintaining sleep. - Dose-related effects on wake time after sleep onset. | [2][11] |

| Comparative Trial vs. Triazolam | 30 mg vs. 0.5 mg | - Both drugs increased total sleep time. - this compound did not show rebound insomnia upon withdrawal, unlike triazolam. | [5] |

| Comparative Trial vs. Flurazepam | 15 mg, 30 mg vs. 30 mg | - Both drugs were effective for short- and intermediate-term use. - Some loss of effectiveness with long-term use of this compound. | [12] |

Safety and Tolerability

The most common side effects associated with this compound are dose-related and typical of benzodiazepines, including daytime drowsiness, dizziness, and fatigue.[3] Due to its long-acting metabolites, next-day sedation can be a concern, particularly at higher doses.[12] Studies have shown that the 15 mg dose may offer an optimal balance of efficacy and tolerability.[12]

Conclusion

The development of this compound represents a targeted effort to create a hypnotic agent with a more selective mechanism of action. Its preferential binding to the α1 subunit of the GABA-A receptor was a key differentiator from many other benzodiazepines of its time. Preclinical and clinical studies have established its efficacy in treating insomnia, while also characterizing its pharmacokinetic profile and safety considerations. This technical guide has provided a detailed overview of the scientific journey of this compound, from its chemical synthesis to its clinical application, offering a valuable resource for professionals in the field of drug discovery and development.

References

- 1. Short-term study of this compound 15 milligrams in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-response studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diazepam receptor: specific nuclear binding of [3H]flunitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JP4857748B2 - this compound manufacturing method - Google Patents [patents.google.com]

- 5. A comparative 25-night sleep laboratory study on the effects of this compound and triazolam on chronic insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Animal Models of Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound in the short-term treatment of insomnia in outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.psu.edu [pure.psu.edu]

- 12. This compound and flurazepam: long-term use and extended withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

Quazepam's Binding Affinity for Benzodiazepine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of quazepam and its primary active metabolites, 2-oxothis compound and N-desalkyl-2-oxothis compound, for the various subtypes of the benzodiazepine receptor, an allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor. This compound, a trifluoroethyl-substituted benzodiazepine, exhibits a notable selectivity profile that has been a subject of significant research.

Core Findings: Preferential Affinity for α1-Containing GABA-A Receptors

This compound and its principal active metabolite, 2-oxothis compound, demonstrate a pronounced preferential binding affinity for the benzodiazepine receptor subtype historically known as "Type I" or "BZ1".[1][2][3] This subtype is now understood to be primarily composed of GABA-A receptors containing the α1 subunit.[4][5] This selectivity is a distinguishing feature of this compound compared to many other benzodiazepines that exhibit more uniform affinity across different α subunits.

The binding of 2-oxothis compound, in particular, has been shown to be temperature-modulated, with a higher selectivity for α1 subunit-containing receptors observed at physiological temperatures.[5] Both this compound and 2-oxothis compound have the ability to discriminate between two distinct populations of [3H]flunitrazepam binding sites within the rat cerebral cortex, indicating a significant difference in affinity for these sites.[3]

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity (Ki values) of this compound and its active metabolites for various GABA-A receptor subtypes. Lower Ki values are indicative of higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| This compound | BZ1 (α1-rich) | Data not explicitly found in searches | ||

| BZ2 (α2, α3, α5-rich) | Data not explicitly found in searches | |||

| 2-Oxothis compound | Type I (α1-rich) | High Affinity | Human, Rat | [1][2][3] |

| Type II (α2, α3, α5-rich) | Lower Affinity | Human, Rat | [1][2] | |

| N-desalkyl-2-oxothis compound | Data not explicitly found in searches |

Note: While multiple sources confirm the preferential binding of this compound and 2-oxothis compound to α1-containing receptors, specific Ki values across a panel of recombinant α1, α2, α3, and α5 subtypes were not available in the searched literature. The available data often refers to "Type I" or "BZ1" receptors, which are enriched in the α1 subunit, and compares it to "Type II" or "BZ2" receptors.

Experimental Protocols

The determination of binding affinities for this compound and its metabolites typically involves competitive radioligand binding assays. Below is a detailed methodology generalized from standard protocols for benzodiazepine receptor binding studies.

Protocol: Competitive Radioligand Binding Assay for this compound Affinity

1. Objective: To determine the inhibitory constant (Ki) of this compound and its metabolites for specific GABA-A receptor subtypes using a competitive binding assay with a radiolabeled ligand, such as [3H]flunitrazepam.

2. Materials:

-

Receptor Source: Membranes from cell lines (e.g., HEK293) stably or transiently expressing specific recombinant human or rat GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). Alternatively, brain tissue homogenates from specific regions known to be enriched in certain subtypes (e.g., cerebellum for α1).

-

Radioligand: [3H]flunitrazepam or [3H]Ro15-1788 (flumazenil).

-

Test Compounds: this compound, 2-oxothis compound, N-desalkyl-2-oxothis compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine with high affinity, such as diazepam or flunitrazepam.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

3. Methods:

-

Membrane Preparation:

-

Cells expressing the target receptor subtype are harvested and homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Serial dilutions of the test compounds (this compound and its metabolites) are prepared.

-

The following are added to the wells in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

-

-

The plates are incubated at a specific temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

4. Data Analysis:

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (plotting percent specific binding against the log concentration of the test compound).

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Signaling Pathway of GABA-A Receptor Modulation

Caption: Allosteric modulation of the GABA-A receptor by this compound enhances GABAergic inhibition.

Experimental Workflow for Competitive Binding Assay

Caption: A generalized workflow for determining ligand binding affinity using a competitive radioligand binding assay.

References

- 1. Preferential affinity of 3H-2-oxo-quazepam for type I benzodiazepine recognition sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of 3H-2-oxo-quazepam binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective affinity of the benzodiazepines this compound and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Type I and type II GABAA-benzodiazepine receptors produced in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Studies on the Hypnotic Effects of Quazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational preclinical research on the hypnotic effects of quazepam (SCH 16134). Developed in the 1970s, this compound emerged as a novel benzodiazepine with a distinct pharmacological profile, primarily characterized by its potent sleep-inducing and maintaining properties. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows from early studies to offer a comprehensive resource for professionals in neuroscience and drug development.

Core Pharmacological Profile

This compound, chemically identified as 7-chloro-1-(2,2,2-trifluoroethyl)-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione, demonstrated a high safety profile and significant hypnotic efficacy in early animal studies.[1] Initial investigations in mice revealed extremely low toxicity, with LD50 values significantly higher than those of flurazepam.[1] In cats, this compound was well-tolerated at high oral doses without overt toxicity, whereas flurazepam induced central excitation and convulsions at lower doses.[1] Furthermore, this compound was found to have minimal effects on hemodynamic and autonomic functions in dogs and cats.[1]

Quantitative Hypnotic and Sedative Effects

The hypnotic potency of this compound was evaluated through various preclinical assays, consistently demonstrating its efficacy in promoting sleep and sedation. The following tables summarize the key quantitative findings from these early studies.

Table 1: Hypnotic Potency of this compound in Mice (Oral Administration)

| Test | This compound ED50 (mg/kg) (95% Fiducial Limits) | Flurazepam ED50 (mg/kg) (95% Fiducial Limits) | Reference |

| Antagonism of Electroshock-Induced Convulsions (ECS) | 0.9 (0.4-2.0) | 1.6 (1.1-2.3) | [2] |

| Potentiation of Hexobarbital-Induced Sleeping Time | 0.5 (0.3-0.8) | 0.6 (0.4-1.0) | [2] |

| Chlorprothixene Potentiation | 0.05 (0.02-0.08) | 0.11 (0.07-0.42) | [2] |

Table 2: Effects of this compound on EEG Patterns in Various Animal Models

| Animal Model | Route of Administration | Dosage | Key EEG Effects | Reference |

| Cats (encéphale isolé) | Intravenous | 0.12 - 1 mg/kg | Induced or increased synchronized periods (slow waves, spindles).[3][4] | [3][4] |

| Cats (immobilized) | Not Specified | Not Specified | Produced a slow-wave EEG pattern comparable to physiological sleep.[1] | [1] |

| Rats (freely moving) | Oral | 10 - 30 mg/kg | Dose-dependently decreased the onset of the drowsy EEG pattern (high amplitude slow waves and spindle bursts).[5] | [5] |

| Rabbits | Intravenous | 0.5 - 5 mg/kg | Evoked a drowsy EEG pattern.[5] | [5] |

Mechanism of Action: Selective Modulation of GABA-A Receptors

Early research identified that this compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][7] However, a key distinguishing feature of this compound is its selective affinity for the type 1 benzodiazepine (BZ1 or ω1) receptor subtype.[8][9]

This compound and its major active metabolite, 2-oxothis compound, were among the first benzodiazepine compounds shown to differentiate between central nervous system subtypes of benzodiazepine receptors.[8] This preferential binding to the BZ1 receptor, which is highly concentrated in brain regions associated with sleep, is believed to be responsible for its potent hypnotic effects with relatively fewer anxiolytic and muscle relaxant properties compared to non-selective benzodiazepines.[7][8][9] The interaction of this compound with the GABA-A receptor enhances the effect of GABA, leading to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6]

Caption: Signaling pathway of this compound at the GABA-A receptor.

Detailed Experimental Protocols

The following sections detail the methodologies employed in key early preclinical studies of this compound.

EEG Studies in Feline Models

A series of influential studies utilized feline models with specific brainstem transections to investigate the site of this compound's hypnotic action.

-

Animal Model: Adult cats of both sexes.

-

Surgical Preparations:

-

Encéphale isolé: Transection of the spinal cord at the C1 level, leaving the brainstem and brain intact.

-

Midpontine pretrigeminal: Transection of the brainstem at the midpontine level.

-

Cerveau isolé: Transection at the intercollicular level of the midbrain.

-

-

Electrode Implantation: Chronic implantation of cortical and subcortical electrodes for EEG recording.

-

Drug Administration: this compound was administered intravenously at doses ranging from 0.12 to 1 mg/kg.[3]

-

Data Acquisition and Analysis: Continuous EEG recordings were visually scored and analyzed for changes in synchronization (slow waves and spindles) versus desynchronization. The arousal threshold was determined by measuring the response to mesencephalic and physiological (auditory) stimulation.[3][5]

Caption: Experimental workflow for EEG studies in feline models.

Hypnotic Potency Assessment in Murine Models

Standard behavioral pharmacology assays in mice were used to quantify the hypnotic potency of this compound in comparison to other benzodiazepines.

-

Animal Model: Male mice.

-

Drug Administration: this compound and flurazepam were administered orally (p.o.).

-

Experimental Assays:

-

Antagonism of Electroshock-Induced Convulsions (ECS): The ability of the drug to prevent convulsions induced by a standardized electrical stimulus was measured to determine its anticonvulsant, and by extension, CNS depressant effects.

-

Potentiation of Hexobarbital-Induced Sleeping Time: Mice were pre-treated with the test drug, followed by a standard dose of hexobarbital. The duration of the loss of the righting reflex (sleeping time) was measured.

-

Chlorprothixene Potentiation: A similar potentiation study using chlorprothixene to induce a state of sedation.

-

-

Data Analysis: The dose required to produce the desired effect in 50% of the animals (ED50) was calculated using probit analysis.[2]

Early Insights into Pharmacokinetics and Metabolism

Preclinical studies in hamsters and mice indicated that this compound is rapidly and extensively metabolized.[10] Following oral administration, peak plasma concentrations were reached within an hour.[10] The parent compound had a relatively short elimination half-life in these species, suggesting a significant first-pass metabolism.[10] The primary metabolic pathways involved the substitution of oxygen for sulfur, followed by N-dealkylation and 3-hydroxylation.[10] The two major active metabolites identified were 2-oxothis compound and N-desalkyl-2-oxothis compound, both of which contribute to the overall pharmacological effect.[9][11]

Conclusion

The early preclinical research on this compound laid a robust foundation for its clinical development as a hypnotic agent. These studies established its potent sleep-inducing effects, favorable safety profile compared to existing benzodiazepines, and a unique mechanism of action characterized by selectivity for the BZ1 receptor subtype. The detailed methodologies employed, from sophisticated feline electrophysiology to standardized murine behavioral assays, provided a clear and quantitative understanding of its pharmacological properties. This body of work highlights a successful example of preclinical drug characterization and provides valuable insights for the ongoing development of novel hypnotic agents.

References

- 1. Pharmacological studies with this compound, a new benzodiazepine hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The sedative-hypnotic properties of this compound, a new hypnotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a new benzodiazepine hypnotic (this compound--SCH 16134) on EEG synchronization and sleep-inducing mechanisms in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of benzodiazepines on EEG activity and hypnogenic mechanisms of the brain stem in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Electroencephalographic study of Sch 161 (this compound), a new benzodiazepine hypnotic, in rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Relative affinity of this compound for type-1 benzodiazepine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. The disposition and metabolism of a hypnotic benzodiazepine, this compound, in the hamster and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

The Molecular Pharmacology of Quazepam at the Synaptic Level: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazepam, a trifluoroalkyl-benzodiazepine, distinguishes itself within its class through a unique pharmacological profile characterized by a pronounced selectivity for the α1 subunit-containing γ-aminobutyric acid type A (GABAA) receptors, also known as BZ1 receptors. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound at the synaptic level. It details its mechanism of action as a positive allosteric modulator of GABAA receptors, leading to an enhancement of GABAergic inhibition. This guide summarizes the available quantitative data on the binding affinities of this compound and its primary active metabolite, 2-oxothis compound. Furthermore, it provides detailed experimental protocols for key assays used to characterize the interaction of benzodiazepines with GABAA receptors and presents visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Mechanism of Action at the Synapse

The binding of the principal inhibitory neurotransmitter, GABA, to its site on the GABAA receptor triggers a conformational change, opening a central pore permeable to chloride ions (Cl⁻). The resulting influx of Cl⁻ leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus dampening neuronal excitability.

The key feature of this compound's pharmacology is its selectivity for GABAA receptors containing the α1 subunit.[2] This subtype is predominantly located in brain regions associated with the regulation of sleep and sedation. In contrast, other α subunits (α2, α3, α5) are linked to anxiolytic, myorelaxant, and cognitive effects. This compound and its active metabolite, 2-oxothis compound, have been shown to differentiate between two populations of benzodiazepine binding sites in the rat cortex, displaying a significantly higher affinity for the BZ1 (α1-containing) subtype.[2]

Quantitative Pharmacological Data

For comparative purposes, the following table provides binding affinities (Ki values in nM) for diazepam, a non-selective benzodiazepine, at various human recombinant GABAA receptor subtypes. This illustrates the typical lack of selectivity that contrasts with this compound's profile.

| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |

| Diazepam | 16.1 | 16.9 | 17.0 | 14.9 |

| Table 1: Binding affinities (Ki, nM) of Diazepam for different GABAA receptor subtypes. Data abstracted from publicly available resources.[4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling cascade initiated by GABA and modulated by this compound at the postsynaptic membrane.

Caption: Signaling pathway of this compound's modulation of GABAergic neurotransmission.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound for GABAA receptors.

References

- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective affinity of the benzodiazepines this compound and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. resources.tocris.com [resources.tocris.com]

The Neurochemical Profile of Quazepam: A Technical Guide for CNS Researchers

Abstract

This technical guide provides a comprehensive overview of the neurochemical effects of quazepam, a long-acting benzodiazepine, on the central nervous system (CNS). It is intended for researchers, scientists, and professionals in drug development. This document details this compound's primary mechanism of action as a positive allosteric modulator of the GABA-A receptor, with a notable selectivity for subtypes containing the α1 subunit. The guide summarizes key quantitative data on its binding affinities and metabolic profile. Furthermore, it outlines detailed experimental protocols for radioligand binding assays, in vivo microdialysis, and patch-clamp electrophysiology, crucial for studying the neuropharmacology of benzodiazepines. Visual diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's action and the methodologies used to investigate it.

Introduction

This compound, marketed under brand names such as Doral, is a benzodiazepine derivative primarily prescribed for the treatment of insomnia. Like other benzodiazepines, its therapeutic effects are mediated through the enhancement of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. This compound is distinguished by its preferential affinity for GABA-A receptors containing the α1 subunit, which is thought to contribute to its potent hypnotic effects. This document aims to provide an in-depth technical resource on the neurochemical properties of this compound, focusing on its interactions with the GABAergic system and summarizing the methodologies employed to characterize these effects.

Mechanism of Action

This compound exerts its effects by binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. This binding enhances the affinity of the receptor for GABA, leading to an increased frequency of chloride channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability throughout the nervous system.

GABA-A Receptor Subtype Selectivity

This compound and its active metabolite, 2-oxo-quazepam, exhibit a notable selectivity for GABA-A receptors containing the α1 subunit (also referred to as BZ1 receptors). This selectivity is believed to be responsible for its pronounced sedative and hypnotic properties, with potentially fewer anxiolytic and muscle relaxant effects compared to non-selective benzodiazepines.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities of this compound and its metabolites for GABA-A receptors.

Table 1: Binding Affinity of this compound and Metabolites for GABA-A Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound | BZ1 (α1-containing) | High Affinity | |

| BZ2 (α2, α3, α5-containing) | >20-fold lower affinity than BZ1 | ||

| 2-Oxothis compound | BZ1 (α1-containing) | High Affinity | |

| BZ2 (α2, α3, α5-containing) | >20-fold lower affinity than BZ1 | ||

| N-Desalkyl-2-oxothis compound | BZ1 and BZ2 | Equal Affinity |

Effects on Neurotransmitter Systems

While the primary neurochemical effect of this compound is the potentiation of GABAergic inhibition, benzodiazepines can also indirectly influence other neurotransmitter systems.

Dopaminergic and Noradrenergic Systems

Studies on diazepam, a structurally related benzodiazepine, have shown effects on dopamine and norepinephrine release in the medial prefrontal cortex. Acute administration of diazepam has been found to decrease the basal extracellular concentrations of both dopamine and norepinephrine. However, under stressful conditions, diazepam attenuated the stress-induced increase in dopamine but not norepinephrine.

Note: Quantitative in vivo microdialysis data specifically for this compound's effects on dopamine, serotonin, and norepinephrine are not currently available in the reviewed literature. The data presented for diazepam may offer some insight but direct extrapolation should be done with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurochemical effects of this compound and other benzodiazepines.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for GABA-A receptor subtypes.